Cyclopentylacetylene

描述

Research Significance and Contemporary Scope of Cyclopentylacetylene in Organic Chemistry

This compound serves as a crucial intermediate in the production of a variety of chemicals, including pharmaceuticals and agrochemicals. ontosight.ai Its utility in organic synthesis is well-documented, where it functions as a versatile building block. ontosight.aivulcanchem.com The terminal alkyne group is a reactive handle that allows for a range of chemical transformations. vulcanchem.com

One of the key areas of its application is in coupling reactions, such as the Sonogashira coupling, to attach aryl groups to the molecule. vulcanchem.com This is particularly relevant in the synthesis of bioactive alkaloids with potential antitumor properties. vulcanchem.com The compound also participates in cycloaddition reactions, including [2+2+2] cycloadditions and 1,3-dipolar cycloadditions, which are powerful methods for constructing complex ring systems. vulcanchem.comwiley-vch.de

Furthermore, this compound is used in the synthesis of polymer precursors. vulcanchem.com Its copolymerization with other monomers can lead to materials with enhanced properties, such as improved thermal stability for medical devices. vulcanchem.com The compound's reactivity also extends to hydrogenation, which can yield cyclopentane (B165970), and oxidation, which can produce cyclopentylcarboxylic acid, an important synthon in its own right. vulcanchem.com

Recent research has also explored the use of this compound in the synthesis of analogs of Efavirenz, a drug used to treat HIV. seu.edu In this context, the cyclopentyl group is investigated as a more stable alternative to the cyclopropyl (B3062369) group found in the original drug, aiming to reduce ring strain and potential side reactions. seu.edu

Historical Trajectories and Milestones of Alkyne Chemistry Pertinent to this compound Investigations

The study of alkynes dates back to the 19th century with the discovery of acetylene (B1199291) by Edmund Davy in 1836. wiley-vch.de However, it was not until the late 1800s that the structure and properties of this class of compounds began to be understood in greater detail. numberanalytics.com The development of alkyne chemistry has been marked by several key milestones that have paved the way for the investigation of more complex alkynes like this compound.

A significant advancement was the discovery of methods to form carbon-carbon bonds using acetylides, the conjugate bases of terminal alkynes. This opened up avenues for the construction of more complex molecular frameworks. solubilityofthings.com The development of metal-catalyzed reactions in the 20th century, particularly transition-metal-catalyzed cross-coupling reactions, revolutionized the field. solubilityofthings.com These reactions, such as the Sonogashira, Heck, and Negishi couplings, provided efficient and selective methods for forming new carbon-carbon bonds involving alkynes.

The advent of modern spectroscopic techniques further propelled the understanding of alkyne structure and reactivity. numberanalytics.com These tools allowed for detailed characterization of reaction intermediates and products, facilitating the development of new synthetic methodologies. The synthesis of this compound itself is rooted in these foundational principles of alkyne chemistry, often prepared through the reaction of a cyclopentyl Grignard reagent with acetylene or by the dehydrohalogenation of a suitable dihalide. ontosight.ainumberanalytics.com

The ongoing exploration of alkyne chemistry continues to yield novel reactions and applications, with this compound and other substituted alkynes remaining at the forefront of research in areas such as medicinal chemistry, materials science, and catalysis. numberanalytics.comlightninginspiration.com

| Property | Value |

| Molecular Formula | C₇H₁₀ |

| Molecular Weight | 94.15 g/mol |

| Boiling Point | 107-109°C |

| Density (at 20°C) | 0.812 g/cm³ |

| Refractive Index | 1.432 |

| Flash Point | 1°C |

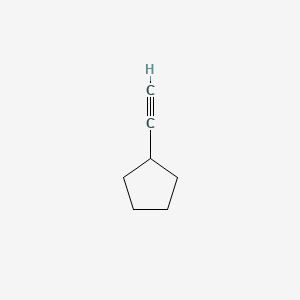

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethynylcyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10/c1-2-7-5-3-4-6-7/h1,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXVJSWLZYQMWPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074726 | |

| Record name | Cyclopentane, ethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930-51-8, 54140-30-6 | |

| Record name | Cyclopentylacetylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentyl acetylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054140306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentane, ethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopentylacetylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Cyclopentylacetylene and Its Derivatives

Transition-Metal-Catalyzed Cross-Coupling Approaches for Cyclopentylacetylene Synthesis

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they play a crucial role in the synthesis of this compound and its derivatives. Palladium-based catalysts are particularly prominent in this area.

Sonogashira Coupling Strategies in the Formation of this compound

The Sonogashira coupling is a widely used reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction can be adapted for the synthesis of this compound derivatives. For instance, ethynylcyclopentane can be coupled with aryl halides to produce various substituted this compound compounds. ambeed.com

The reaction is typically carried out under mild conditions, which allows for its application in the synthesis of complex molecules. wikipedia.org Research has shown that micellar technology can be applied to on-DNA Sonogashira reactions, enabling highly efficient conversions for coupling both aromatic and aliphatic alkynes, including this compound, with aryl iodides and bromides. researchgate.net In one study, the coupling of this compound with a DNA-conjugated aryl halide yielded a moderate conversion of 54%. researchgate.net

| Reactants | Catalyst System | Conditions | Product | Yield/Conversion | Reference |

| Ethynylcyclopentane, 4-Bromo-2-methanesulfonyl acid methyl ester | PdCl2(PPh3)2, Copper(I) iodide, Triethylamine | 80°C, 3 hours | 4-(Cyclopentylethynyl)-2-(methylsulfonyl)benzoic acid methyl ester | Not specified | ambeed.com |

| This compound, DNA-conjugated aryl halide | [PdCl(Cinnamyl)]2, cBRIDP, TPGS-750-M | 45°C, 16 h | DNA-conjugated this compound derivative | 54% conversion | researchgate.net |

Palladium-Catalyzed Methodologies for Carbon-Carbon Bond Formation with this compound

Beyond the Sonogashira reaction, other palladium-catalyzed methodologies are instrumental in synthesizing molecules containing the this compound moiety. These reactions often involve the activation of C-H bonds or other cross-coupling variations to form new carbon-carbon bonds. Palladium catalysis is utilized to synthesize a range of heterocyclic and carbocyclic compounds. nih.govrsc.org For example, palladium catalysts have been successfully used in the synthesis of cyclopropylthiophenes via Suzuki-Miyaura cross-coupling, a reaction that could potentially be adapted for this compound derivatives. mdpi.com

The use of palladium catalysis extends to the synthesis of complex frameworks, where this compound can act as a key building block. ontosight.ai The efficiency of these reactions often depends on the choice of ligands, which can influence the reactivity and selectivity of the palladium catalyst. libretexts.org

Dehydrohalogenation Pathways to this compound

Dehydrohalogenation is a classic elimination reaction that involves the removal of a hydrogen halide from a substrate to form an alkene or, in relevant cases, an alkyne. wikipedia.orgsaskoer.ca This method can be employed for the synthesis of this compound, typically starting from a dihalogenated cyclopentyl precursor. The reaction is usually promoted by a strong base. wikipedia.org For instance, treatment of a vicinal dihalocyclopentane or a geminal dihalocyclopentane with a strong base like potassium hydroxide (B78521) or sodium amide can lead to the formation of the triple bond in this compound. Another approach involves the dehydrohalogenation of cyclopentyl halides using strong bases like potassium tert-butoxide or sodium hydride. smolecule.com

Alkyne Metathesis Techniques for this compound Production

Alkyne metathesis is a powerful reaction that involves the redistribution of alkyne bonds, catalyzed by metal complexes, typically of molybdenum or tungsten. wikipedia.orguwindsor.ca This technique can be utilized for both the synthesis and transformation of alkynes, including this compound. In principle, this compound could be produced via a cross-metathesis reaction between a sacrificial alkyne and a cyclopentyl-containing alkyne, or through a ring-closing alkyne metathesis (RCAM) of a di-alkyne precursor that incorporates a cyclopentyl moiety, followed by a subsequent transformation. wikipedia.org The driving force for these reactions is often the formation of a volatile small molecule like acetylene (B1199291) or 2-butyne. wikipedia.org

Grignard Reagent-Mediated Syntheses of this compound

Grignard reagents, which are organomagnesium halides (R-MgX), are potent nucleophiles used to form new carbon-carbon bonds. pressbooks.pubbyjus.com The synthesis of this compound can be achieved by reacting a suitable cyclopentyl Grignard reagent, such as cyclopentylmagnesium bromide, with a compound containing an acetylene unit. For example, the reaction of cyclopentylmagnesium bromide with a protected form of acetylene, followed by deprotection, would yield this compound. Conversely, an acetylenic Grignard reagent can react with a cyclopentyl halide. A common method involves the reaction of cyclopentyl bromide with sodium acetylide. smolecule.com Grignard reagents are also used in reactions with carbonyl compounds to produce alcohols. youtube.com

Integration of Flow Chemistry in this compound Synthesis and Derivatization

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced safety, better temperature control, and improved scalability. mdpi.comeuropa.eucam.ac.uk This technology is increasingly being applied to various synthetic processes, including those involving alkynes.

While specific examples detailing the complete synthesis of this compound in a flow system are not prevalent in the provided search results, the principles of flow chemistry are applicable to many of the synthetic steps discussed. For instance, transition-metal-catalyzed reactions, such as Sonogashira couplings, have been successfully adapted to flow conditions. researchgate.net The use of flow chemistry can lead to significantly reduced reaction times. For example, a reaction that takes 2-20 hours in batch could potentially be completed in 5-15 minutes under continuous flow conditions. mdpi.com The improved heat transfer in flow reactors is particularly beneficial for highly exothermic reactions. europa.eu Given the reactivity of alkynes, the enhanced safety and control offered by flow chemistry make it a promising platform for the synthesis and subsequent derivatization of this compound.

Stereoselective Synthesis of Chiral this compound Derivatives

The development of synthetic methods to access chiral derivatives of this compound is a significant area of research, driven by the potential applications of these molecules in medicinal chemistry and materials science. Stereoselective synthesis, the ability to produce a specific stereoisomer of a chiral molecule, is crucial as different enantiomers or diastereomers can exhibit vastly different biological activities and physical properties. Methodologies for achieving stereoselectivity in reactions involving this compound often rely on the use of chiral catalysts or auxiliaries that can influence the three-dimensional arrangement of atoms in the product.

One notable approach involves the stereoselective addition to the acetylene moiety of this compound. For instance, the regio- and stereoselective addition of benziodoxole and a methoxy (B1213986) group to terminal alkynes, including this compound, can be achieved using a combination of fluorobenziodoxole (FBX) and BF₃·OEt₂ in an ethereal solvent. This reaction proceeds to afford trans-β-alkoxyvinylbenziodoxoles, which are versatile intermediates for the synthesis of more complex, stereochemically defined molecules. The reaction of this compound under these conditions yields the corresponding aryl(trifloxyalkenyl)iodonium triflate salt with notable stereoselectivity, favoring the E-isomer. acs.org

Another significant strategy is the use of metal-catalyzed asymmetric reactions. A nickel-catalyzed asymmetric hydrophosphination of unactivated alkynes, including this compound, has been demonstrated to produce P-stereogenic tertiary phosphines with excellent enantioselectivity (up to >99% ee) and high yields. Current time information in Bangalore, IN. This method utilizes a nickel complex with a chiral ligand to control the stereochemical outcome of the addition of a secondary phosphine (B1218219) to the alkyne.

Furthermore, multicomponent reactions offer a pathway to stereoenriched cyclopentyl-containing heterocycles. An efficient synthesis of stereoenriched cyclopentyl-isoxazoles has been reported from camphor-derived α-oximes, an alkyne, and methanol (B129727) in a cascade of transformations. This reaction generates a nitrile oxide in situ, which then undergoes a [3+2] cycloaddition with the alkyne to produce the isoxazole (B147169) derivative with a degree of stereocontrol.

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are also employed to incorporate the this compound motif into larger molecules. While not always directly inducing chirality at the cyclopentyl ring, these methods are fundamental for constructing precursors that can undergo subsequent stereoselective transformations. For example, this compound has been used in the synthesis of alkynylated thiophenes and in the preparation of intermediates for more complex targets. core.ac.uk

The following table summarizes key research findings in the stereoselective synthesis involving this compound and its derivatives:

| Product Type | Reagents and Conditions | Stereoselectivity | Reference |

| P-stereogenic tertiary phosphines | This compound, secondary phosphine oxide, Ni-catalyst with chiral ligand | Excellent enantioselectivity (>99% ee) | Current time information in Bangalore, IN. |

| trans-β-alkoxyvinylbenziodoxoles | This compound, fluorobenziodoxole (FBX), BF₃·OEt₂ | Regio- and stereoselective | |

| Aryl(trifloxyalkenyl)iodonium triflate salts | This compound, DIB, TMSOTf | E/Z stereoselectivity | acs.org |

| Stereoenriched cyclopentyl-isoxazoles | Camphor-derived α-oximes, alkyne, MeOH, I(III) catalyst | Stereoenriched products |

Mechanistic Investigations of Cyclopentylacetylene Reactivity

Electrophilic Addition Reaction Mechanisms of Cyclopentylacetylene

The electron-rich pi (π) bonds of the alkyne functional group make this compound susceptible to attack by electrophiles. openstax.org Electrophilic addition reactions involve the initial interaction of an electrophile with the triple bond, leading to the formation of an intermediate that is subsequently attacked by a nucleophile. leah4sci.com The specific pathway and intermediates formed depend on the electrophile and reaction conditions.

Carbocationic Intermediates and Reaction Pathways

In the presence of protic acids like hydrogen halides (HX), the reaction is initiated by the electrophilic attack of a proton (H⁺) on the triple bond. masterorganicchemistry.com This addition follows Markovnikov's rule, which states that the hydrogen atom adds to the carbon atom of the multiple bond that already bears the greater number of hydrogen atoms. masterorganicchemistry.com For this compound, the proton adds to the terminal, sp-hybridized carbon.

This protonation step results in the formation of a vinyl carbocation intermediate. masterorganicchemistry.com The positive charge resides on the internal carbon of the original alkyne, which is more substituted and thus better able to stabilize the positive charge. masterorganicchemistry.com In the second step, the halide anion (X⁻) acts as a nucleophile and attacks the carbocation, forming the final vinyl halide product. leah4sci.com

The stability of the carbocation intermediate is the key to the reaction's regioselectivity. masterorganicchemistry.com Formation of the secondary vinyl carbocation is energetically more favorable than the alternative primary vinyl carbocation, ensuring the specific orientation of the addition. Since the carbocation intermediate is planar, the subsequent nucleophilic attack by the halide can occur from either face, which is relevant for stereochemistry if new chiral centers are formed. masterorganicchemistry.com

If two equivalents of HX are used, a second addition can occur. The initial product, a vinyl halide, can react with another molecule of HX. The halogen atom already present on the double bond influences the regioselectivity of the second addition, and the final product is a geminal dihalide, with both halogen atoms attached to the same carbon. masterorganicchemistry.com

Three-Membered Ring Intermediate Pathways

Not all electrophilic additions proceed through a discrete carbocation. When this compound reacts with halogens such as bromine (Br₂) or chlorine (Cl₂), the mechanism involves a cyclic halonium ion intermediate. libretexts.orglumenlearning.com As the halogen molecule approaches the alkyne, the π-electron cloud of the triple bond polarizes the halogen-halogen bond, inducing a dipole. lumenlearning.com The alkyne's π electrons attack the electrophilic halogen atom, displacing a halide ion and forming a three-membered ring containing the positively charged halogen (a bromonium or chloronium ion). libretexts.orglibretexts.org

This cyclic intermediate prevents the formation of a simple carbocation and thus averts potential molecular rearrangements. libretexts.orglibretexts.org In the second step, the displaced halide ion attacks one of the carbons of the cyclic intermediate from the side opposite to the ring (backside attack), in a manner similar to an Sₙ2 reaction. lumenlearning.com This backside attack dictates the stereochemistry of the reaction, resulting in anti-addition, where the two halogen atoms add to opposite faces of the what was the triple bond. masterorganicchemistry.commasterorganicchemistry.com The initial product is a trans-dihaloalkene. rsc.org

Concerted Reaction Mechanisms

A concerted reaction is one in which all bond-breaking and bond-forming events occur in a single, simultaneous step, without the formation of any intermediate. lumenlearning.com An important example of a concerted addition to this compound is hydroboration. In this reaction, a borane (B79455) reagent (e.g., BH₃) adds across the triple bond. The addition is regioselective, with the boron atom adding to the terminal, less sterically hindered carbon, and the hydrogen atom adding to the internal carbon. This orientation is referred to as anti-Markovnikov. The reaction proceeds through a four-membered ring transition state and is a syn-addition, meaning both the boron and hydrogen atoms add to the same face of the triple bond. Subsequent oxidation of the organoborane intermediate (e.g., with hydrogen peroxide) replaces the boron with a hydroxyl group, ultimately yielding an enol that tautomerizes to an aldehyde. pressbooks.pub

Another example is epoxidation, which can occur with a peroxy acid. This reaction is also concerted and involves the transfer of an oxygen atom to form an epoxide, a three-membered ring containing oxygen. masterorganicchemistry.com

Regioselectivity and Stereochemical Outcomes in Addition Reactions

The regioselectivity and stereochemistry of electrophilic additions to this compound are direct consequences of the reaction mechanisms.

Regioselectivity : This refers to which carbon atom of the triple bond forms a new bond with each part of the adding reagent.

Markovnikov Addition : In reactions proceeding through a carbocation intermediate (e.g., addition of HX), the nucleophile (X⁻) adds to the more substituted carbon. leah4sci.commasterorganicchemistry.com

Anti-Markovnikov Addition : In reactions like hydroboration, the boron (which is later replaced by OH) adds to the less substituted (terminal) carbon. pressbooks.pub

Stereochemistry : This describes the three-dimensional arrangement of the atoms in the product.

Anti-Addition : Reactions involving a three-membered ring intermediate, such as halogenation with Br₂ or Cl₂, result in the two new groups adding to opposite faces of the original triple bond. lumenlearning.commasterorganicchemistry.commasterorganicchemistry.com

Syn-Addition : Concerted reactions, such as catalytic hydrogenation or hydroboration, result in the two new groups adding to the same face. libretexts.orgchemistrytalk.org

The following table summarizes these outcomes for the addition of various reagents to this compound.

| Reagent | Regioselectivity | Stereochemistry | Intermediate | Product (after 1 equivalent) |

| H-Br | Markovnikov | Not specific (syn and anti) | Vinyl Carbocation | 1-Bromo-1-cyclopentylethylene |

| Br₂ in CCl₄ | Not applicable | Anti | Bromonium Ion | (E)-1,2-Dibromo-1-cyclopentylethylene |

| 1. BH₃ 2. H₂O₂, NaOH | Anti-Markovnikov | Syn | Four-center transition state | Cyclopentylacetaldehyde |

Nucleophilic Addition Mechanisms to the Alkyne Triple Bond in this compound

While less common than electrophilic addition due to the high electron density of the triple bond, nucleophilic additions to alkynes are possible, particularly when the alkyne is activated or when strong nucleophiles are used. openstax.org The sp-hybridized carbons of an alkyne are more electrophilic than sp²-hybridized carbons of an alkene, which can facilitate nucleophilic attack. openstax.org

A primary mode of nucleophilic reactivity for this compound involves its terminal proton. This proton is weakly acidic due to the high s-character of the sp-hybridized carbon orbital. Treatment with a very strong base, such as sodium amide (NaNH₂), deprotonates the alkyne to form a cyclopentylacetylide anion. libretexts.org

This acetylide anion is a potent carbon-based nucleophile. It can subsequently react with various electrophiles, such as aldehydes, ketones, or primary alkyl halides, in a nucleophilic addition or substitution reaction. libretexts.orguniurb.it For example, the addition of the cyclopentylacetylide anion to a ketone involves the attack of the nucleophilic carbon on the electrophilic carbonyl carbon. libretexts.org This is a powerful method for forming new carbon-carbon bonds.

Furthermore, certain transition metal catalysts, particularly copper, can facilitate the nucleophilic addition of alkynes to electrophiles. unimi.itnih.gov In these reactions, a copper(I) acetylide is often formed in situ, which then acts as the active nucleophile. unimi.it These catalyzed reactions can offer high levels of control over regioselectivity and even enantioselectivity. nih.gov

Catalytic Hydrogenation and Halogenation Reaction Pathways of this compound

Catalytic Hydrogenation

The triple bond of this compound can be reduced by the addition of molecular hydrogen (H₂) in the presence of a metal catalyst. smolecule.com The mechanism is heterogeneous, occurring on the surface of the catalyst (e.g., palladium, platinum, or nickel). gauthmath.com

Adsorption : Both this compound and H₂ are adsorbed onto the metal surface. gauthmath.com

H-H Bond Cleavage : The catalyst weakens and cleaves the H-H bond, forming reactive metal-hydride bonds. gauthmath.com

Syn-Addition : The alkyne, adsorbed on the flat catalyst surface, accepts two hydrogen atoms from the same face, leading to a syn-addition. chemistrytalk.org

The hydrogenation proceeds in stages. The first addition of one mole of H₂ produces cyclopentylpropene. Because the addition is a syn-addition, the product is specifically (Z)-1-cyclopentylpropene (the cis-isomer).

With standard catalysts like Pd/C or PtO₂, the reaction is difficult to stop at the alkene stage, and a second hydrogenation typically occurs, reducing the alkene to the corresponding alkane, cyclopentylpropane. libretexts.org However, by using a "poisoned" or deactivated catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, treated with lead acetate (B1210297) and quinoline), the reaction can be selectively stopped at the cis-alkene stage. libretexts.orgwikipedia.org

Halogenation

As described in section 3.1.2, the halogenation of this compound with Br₂ or Cl₂ is an electrophilic addition reaction that proceeds via a cyclic halonium ion intermediate. libretexts.orglumenlearning.com The reaction with one equivalent of the halogen yields a trans-dihaloalkene. If an excess of the halogen is used, a second addition reaction can occur across the remaining double bond. This second addition also proceeds through a cyclic halonium ion, ultimately yielding a tetrahaloalkane. rsc.org

The following table summarizes the products of these reactions.

| Reaction | Reagent(s) | Product (Selective) | Product (Exhaustive) |

| Hydrogenation | H₂, Lindlar's Catalyst | (Z)-1-Cyclopentylpropene | Not applicable |

| Hydrogenation | H₂, Pd/C | Cyclopentylpropane | Cyclopentylpropane |

| Bromination | 1 eq. Br₂ in CCl₄ | (E)-1,2-Dibromo-1-cyclopentylethylene | 1,1,2,2-Tetrabromocyclopentylethane |

Cycloaddition Reactions Involving this compound

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. This compound, with its terminal alkyne functionality, can participate in various cycloaddition reactions, leading to the formation of diverse heterocyclic and carbocyclic frameworks. The mechanistic aspects of these reactions, particularly [3+2] cycloadditions, are of significant interest to understand and control regioselectivity and reactivity.

The [3+2] cycloaddition, also known as 1,3-dipolar cycloaddition, involves the reaction of a 1,3-dipole with a dipolarophile, in this case, this compound. These reactions can proceed through different molecular mechanisms, including concerted (one-step) or stepwise pathways involving zwitterionic or biradical intermediates. mdpi.commdpi.com The specific mechanism often depends on the nature of the reactants, solvent, and catalyst. mdpi.com

Computational studies, such as those using Density Functional Theory (DFT), have been instrumental in elucidating the mechanistic details of these reactions. mdpi.comresearchgate.net For instance, in the reaction of azides with nitroolefins, DFT calculations have shown a rate-limiting cycloaddition step that proceeds through an asynchronous transition state, leading to high kinetic selectivity for the 1,5-triazole product. researchgate.net While not specifically involving this compound, these studies provide a framework for understanding similar reactions. The regioselectivity of these cycloadditions, determining which of the two possible regioisomers is formed, is often influenced by steric and electronic factors. mdpi.com In some cases, steric effects, rather than local electronic interactions, can be the determining factor for the observed regioselectivity. mdpi.com

The table below summarizes the general characteristics of different mechanistic pathways in [3+2] cycloaddition reactions.

| Mechanistic Pathway | Description | Key Intermediates/States | Influencing Factors |

| Concerted (One-Step) | Bond formation occurs simultaneously. Can be synchronous or asynchronous. mdpi.commdpi.com | Single transition state. | Reactant structure, solvent polarity. mdpi.com |

| Stepwise (Zwitterionic) | Involves the formation of a zwitterionic intermediate. mdpi.commdpi.com | Zwitterionic intermediate. | Reactant polarity, solvent polarity. mdpi.com |

| Stepwise (Biradical) | Proceeds through a biradical intermediate. mdpi.com | Biradical intermediate. | Reactant electronic properties. |

The Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a highly efficient and regioselective variant of the [3+2] cycloaddition that exclusively yields 1,4-disubstituted 1,2,3-triazoles. nih.govresearchgate.net This reaction is a cornerstone of "click chemistry" due to its reliability, simplicity, and broad functional group tolerance. nih.govrsc.org The mechanism of CuAAC is significantly different from the uncatalyzed thermal cycloaddition, which typically yields a mixture of 1,4- and 1,5-regioisomers. nih.gov

The catalytic cycle of CuAAC is believed to involve the formation of a copper(I) acetylide intermediate. rsc.orgnih.gov This intermediate then reacts with the azide (B81097) in a multi-step process. While the exact mechanism has been a subject of study and can be influenced by ligands and reaction conditions, a general consensus points towards a stepwise process. nih.govuio.no Computational studies suggest that the reaction proceeds through the formation of a pre-reactive complex between the copper acetylide and the azide, which orients the reactants for the subsequent cycloaddition. nih.gov The presence of the copper catalyst lowers the activation energy and controls the regioselectivity of the reaction. nih.gov Both mononuclear and dinuclear copper complexes have been proposed as active catalytic species, and the nature of the active catalyst can adapt to the specific substrates and conditions. researchgate.netuio.no

The key steps in the generally accepted mechanism for CuAAC are outlined below:

| Step | Description |

| 1. Copper Acetylide Formation | The terminal alkyne (e.g., a this compound derivative) reacts with a copper(I) source to form a copper acetylide. rsc.orgnih.gov |

| 2. Coordination | The azide coordinates to the copper center of the copper acetylide complex. nih.govuio.no |

| 3. Cyclization | An intramolecular cyclization occurs, leading to a six-membered metallacycle intermediate. uio.no |

| 4. Ring Contraction & Product Formation | The metallacycle rearranges and undergoes protonolysis to release the 1,4-disubstituted triazole product and regenerate the copper catalyst. researchgate.netuio.no |

[3+2] Cycloaddition Approaches

Radical Reaction Mechanisms of this compound Derivatives

This compound and its derivatives can also participate in radical reactions. These reactions often proceed via a chain mechanism involving initiation, propagation, and termination steps. mdpi.com The high reactivity of radical species allows for the functionalization of the this compound moiety in ways that are complementary to ionic reactions.

The addition of radicals to the alkyne's carbon-carbon triple bond is a key step in many of these transformations. ntu.edu.sg For instance, the thiol-yne radical "click" reaction involves the double addition of a thiol to a terminal alkyne. The mechanism starts with the addition of a thiyl radical to the alkyne, forming a vinyl thioether intermediate. This intermediate is highly reactive towards another thiyl radical, leading to a 1,2-bisaddition product. uah.edu

Another example is the radical cyclization reaction, where a radical center within a molecule containing a this compound group can add intramolecularly to the triple bond, leading to the formation of a new ring system. youtube.com The regioselectivity of this cyclization is governed by the stability of the resulting radical intermediate.

The general steps of a radical chain reaction involving an alkyne are presented in the table below.

| Step | Description | Example with a this compound Derivative |

| Initiation | Formation of radical species, often using a radical initiator like AIBN or through photolysis. youtube.com | AIBN decomposes upon heating to generate initiator radicals. |

| Propagation | A radical reacts with a molecule to form a new bond and a new radical. This new radical continues the chain. mdpi.com | A thiyl radical adds to this compound to form a vinyl radical. This vinyl radical then abstracts a hydrogen from a thiol molecule, regenerating the thiyl radical. |

| Termination | Two radical species combine to form a stable, non-radical product, ending the chain reaction. mdpi.com | Two vinyl radicals combine, or a vinyl radical combines with a thiyl radical. |

Elimination Reactions Leading to this compound Formation

Elimination reactions are a fundamental method for the synthesis of alkynes, including this compound. numberanalytics.com These reactions typically involve the removal of two substituents from adjacent carbon atoms to form a double or triple bond. maricopa.edu The formation of this compound often proceeds through a double elimination reaction from a suitable dihaloalkane or a related substrate.

The two primary mechanisms for elimination reactions are the E1 (unimolecular) and E2 (bimolecular) pathways. numberanalytics.commaricopa.edu

E2 Mechanism: This is a concerted, one-step process where a strong base removes a proton, and a leaving group departs simultaneously. numberanalytics.comyoutube.com This mechanism is favored by primary and secondary substrates and strong, non-bulky bases. numberanalytics.com For the synthesis of an alkyne, this would typically involve a vinyl halide intermediate. The stereochemistry of the E2 reaction is crucial, requiring an anti-periplanar arrangement of the proton being removed and the leaving group. numberanalytics.com

E1 Mechanism: This is a two-step process that proceeds through a carbocation intermediate. masterorganicchemistry.com First, the leaving group departs to form a carbocation, which is then deprotonated by a base to form the multiple bond. masterorganicchemistry.comlibretexts.org This mechanism is more common for tertiary substrates and is favored by poor nucleophiles/weak bases and polar protic solvents. masterorganicchemistry.com

The synthesis of this compound could, for example, start from a 1,1- or 1,2-dihalocyclopentylethane derivative, which would undergo two successive elimination reactions. The choice of base and reaction conditions would determine the predominant mechanism.

The table below compares the key features of the E1 and E2 mechanisms relevant to the formation of alkynes.

| Feature | E1 Mechanism | E2 Mechanism |

| Rate Law | Rate = k[Substrate] (Unimolecular) masterorganicchemistry.com | Rate = k[Substrate][Base] (Bimolecular) youtube.com |

| Mechanism | Two steps, carbocation intermediate masterorganicchemistry.comlibretexts.org | One step, concerted numberanalytics.comyoutube.com |

| Base Requirement | Weak base is sufficient masterorganicchemistry.com | Strong base is required youtube.com |

| Substrate Structure | Favored for tertiary and secondary substrates numberanalytics.com | Favored for primary and secondary substrates numberanalytics.com |

| Stereochemistry | No specific requirement | Requires anti-periplanar geometry numberanalytics.com |

| Intermediate to Alkyne | A vinyl cation could be an intermediate. | A vinyl halide would undergo a second E2 reaction. |

Catalytic Applications and Mechanistic Studies of Cyclopentylacetylene

Cyclopentylacetylene as a Ligand in Homogeneous and Heterogeneous Catalytic Systems

In the realm of catalysis, a ligand's primary functions are to solubilize a transition metal salt in a reaction medium and to modulate the redox potential of the metal center to achieve the desired reactivity and dynamic equilibrium for the catalytic cycle. cmu.edu The ligand's electronic and steric properties are crucial as they directly influence the catalyst's activity and selectivity. cmu.edu

This compound's role in catalytic systems is principally as a reactant; however, its involvement as a coordinating species, or ligand, is an intrinsic part of its transformation. For any catalytic reaction to occur, the reactant must first coordinate to the metal center of the catalyst. libretexts.org In this context, the triple bond of this compound interacts with the metal, forming a metal-alkyne complex. This coordination activates the alkyne, making it susceptible to further reaction. libretexts.org While not a spectator ligand that remains unchanged throughout the catalytic cycle, this compound's initial coordination is a critical step in both homogeneous and heterogeneous catalysis, influencing the subsequent reaction pathway and product formation. smolecule.com Investigations into its role in catalytic systems explore both its capacity as a reactant and its transient ligating effects that dictate reaction kinetics and mechanisms. smolecule.com

This compound as a Reactant in Catalytic Transformations

This compound serves as a versatile building block in organic synthesis, primarily participating as a key reactant in a variety of catalytic transformations. smolecule.com Its terminal alkyne functionality is the site of reactivity, enabling the construction of more complex molecular architectures. smolecule.com

The principal catalytic reactions involving this compound as a reactant include:

Carbon-Carbon Bond Formation: It is frequently employed in transition-metal-mediated cross-coupling reactions to form new C-C bonds. These reactions are fundamental in organic synthesis and have been shown to proceed in high yields. smolecule.com

Borylation: Copper-catalyzed borylation and triboration reactions utilize this compound to synthesize valuable organoboron compounds, which are themselves versatile intermediates for further synthetic manipulations. chemrxiv.orgresearchgate.net

Hydrogenation: The triple bond can be fully or partially reduced through catalytic hydrogenation to yield cyclopentylethylane or cyclopentylethylene, respectively, depending on the catalyst and reaction conditions. smolecule.com

Halogenation: In the presence of appropriate catalysts, it reacts with halogens to form dihaloalkenes or tetrahaloalkanes. smolecule.com

Cycloadditions: The alkyne moiety can participate in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form heterocyclic structures. mdpi.com

The utility of this compound as a reactant is underscored by its application in synthesizing pharmaceutical intermediates and novel polymeric materials. smolecule.com

Homogeneous Catalysis Utilizing this compound

Homogeneous catalysis occurs when the catalyst and the reactants exist in the same phase, typically a liquid solution. slideshare.netchemistrystudent.com This type of catalysis is characterized by high selectivity and milder reaction conditions, as the active catalytic species are molecularly dispersed, making them highly accessible. slideshare.net The mechanism of homogeneous catalytic reactions has been extensively studied, often revealing a cycle of elementary steps such as oxidative addition, reductive elimination, and insertion reactions involving the metal center. libretexts.org

Many catalytic transformations involving this compound are performed under homogeneous conditions. For instance, palladium-catalyzed cross-coupling reactions and copper-catalyzed borylations are classic examples. smolecule.comchemrxiv.org In these systems, a soluble transition metal complex, such as a palladium-phosphine complex or a copper-N-heterocyclic carbene (NHC) complex, catalyzes the transformation of this compound in an organic solvent. chemrxiv.orgehu.es The ability to tune the steric and electronic properties of the ligands attached to the metal center allows for precise control over the reaction's selectivity and efficiency. chemistrystudent.com

Heterogeneous Catalysis Incorporating this compound

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants. baranlab.org Typically, a solid catalyst is used to promote a reaction in a liquid or gas phase. libretexts.org Key advantages of heterogeneous catalysts include their robustness under harsh temperature and pressure conditions and their ease of separation and recycling from the reaction mixture, which is crucial for industrial applications. baranlab.orgcademix.org The catalytic process occurs at the active sites on the surface of the catalyst, beginning with the adsorption of reactants. libretexts.org

While detailed examples for this compound are less common in literature compared to homogeneous systems, its reactions are applicable to heterogeneous catalysis. smolecule.com A primary example is catalytic hydrogenation. The reduction of the triple bond in this compound to a double or single bond can be efficiently carried out using hydrogen gas over a solid metal catalyst such as palladium, platinum, or nickel supported on carbon, alumina, or calcium carbonate. libretexts.org In this process, both hydrogen and this compound adsorb onto the metal surface, where the reaction takes place, followed by the desorption of the product. libretexts.org The large surface area of the finely divided or supported catalyst is essential for achieving an efficient reaction rate. libretexts.org

Transition Metal Catalysis Involving this compound

Transition metals are central to many catalytic transformations of this compound due to their ability to coordinate with the alkyne's triple bond and facilitate a wide range of reactions. The variable oxidation states of transition metals like palladium and copper are key to their catalytic activity. chemistrystudent.com

Palladium-Catalyzed Processes with this compound

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. preprints.org this compound is a common substrate in palladium-catalyzed reactions, particularly in cross-coupling processes like the Sonogashira coupling. smolecule.com In this reaction, this compound is coupled with an aryl or vinyl halide to produce a substituted alkyne. smolecule.com

The general catalytic cycle for these cross-coupling reactions involves three key steps: uwindsor.ca

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide (R-X), inserting itself into the carbon-halogen bond to form a palladium(II) intermediate.

Transmetalation: In the Sonogashira reaction, a copper co-catalyst activates the this compound to form a copper acetylide, which then transfers the cyclopentylacetylide group to the palladium(II) complex.

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the final product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.

These palladium-catalyzed reactions can be integrated into one-pot sequential syntheses to build complex molecules, such as benzofuran (B130515) derivatives, with high atom economy. mdpi.com

Copper-Catalyzed Reactions with this compound

Copper catalysts offer a cost-effective and powerful alternative for activating this compound in various transformations. ru.nl Notable examples include copper-catalyzed borylation and cycloaddition reactions.

Borylation Reactions: Recent research has demonstrated the highly regioselective copper-catalyzed borylation of terminal alkynes like this compound. chemrxiv.org By carefully selecting the diboron (B99234) reagent and the ligand on the copper catalyst, chemists can control the addition of a boron moiety to either the terminal (anti-Markovnikov) or internal (Markovnikov) carbon of the alkyne. Specifically, using an unsymmetrical diboron reagent and a sterically bulky N-heterocyclic carbene (NHC) ligand promotes the formation of the internal, or branched, alkenylboron product with perfect regioselectivity. chemrxiv.org

Further studies have shown that copper(II) acetate (B1210297) can catalyze the triboration of this compound with pinacolborane (HBpin), affording 1,1,1-tris(boronates) under mild conditions. researchgate.net

Interactive Table: Copper-Catalyzed Borylation of this compound

| Reaction Type | Substrate | Catalyst System | Reagent | Product Type | Yield | Reference |

| Internal Hydroboration | This compound | CuCl / IPr | (pin)B–B(aam) | Branched Alkenyl–B(aam) | High | chemrxiv.org |

| Triboration | This compound | Cu(OAc)₂ | HBpin | 1,1,1-Triborylalkane | 47% | researchgate.net |

IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene; (pin)B–B(aam) = unsymmetrical diboron; HBpin = pinacolborane

Other Copper-Catalyzed Reactions: this compound is also a suitable substrate for the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent click chemistry reaction used to synthesize 1,4-disubstituted triazoles. mdpi.com Additionally, copper can catalyze the enantioselective arylalkynylation of alkenes where this compound could serve as the alkyne component. rsc.org

Organometallic Catalysis for this compound Transformations

Organometallic catalysis provides powerful tools for the transformation of alkynes, and this compound is no exception. mdpi.com Transition metal complexes, particularly those of palladium, are frequently employed to activate the carbon-carbon triple bond of this compound, enabling a range of synthetic applications. mdpi.comijfmr.com

One of the most prominent applications is in palladium-catalyzed cross-coupling reactions , such as the Sonogashira coupling. This reaction involves the coupling of a terminal alkyne, like this compound, with an aryl or vinyl halide. smolecule.com The process typically utilizes a palladium catalyst in conjunction with a copper co-catalyst and a base to facilitate the formation of a new carbon-carbon bond. These reactions are known for their high efficiency, often resulting in product yields exceeding 80%. smolecule.com

Hydrogenation is another key transformation. In the presence of metal catalysts such as palladium on carbon (Pd-C), platinum oxide (PtO₂), or nickel, this compound can be reduced. libretexts.org Depending on the reaction conditions and the catalyst used, the hydrogenation can be controlled to produce either the corresponding alkene (cyclopentylpropene) or the fully saturated alkane (cyclopentane). smolecule.comlibretexts.org For the partial reduction to a cis-alkene, Lindlar's catalyst, a "poisoned" palladium catalyst, is effective. masterorganicchemistry.com This catalyst, typically palladium on calcium carbonate treated with lead acetate and quinoline, deactivates the catalyst just enough to prevent the further reduction of the initially formed alkene. masterorganicchemistry.com

Furthermore, this compound participates in alkyne metathesis , a reaction that involves the scrambling of alkyne fragments mediated by metal catalysts. smolecule.com This allows for the synthesis of new internal alkynes from terminal alkynes like this compound. The choice of catalyst and reaction parameters such as temperature and concentration is crucial for achieving high yields and selectivity in these transformations. smolecule.com

Below is a table summarizing common organometallic transformations involving this compound:

| Transformation | Catalyst System | Reactant(s) | Product Type |

| Sonogashira Coupling | Palladium complex, Copper(I) salt, Base | This compound, Aryl/Vinyl Halide | Aryl/Vinyl-substituted alkyne |

| Full Hydrogenation | Pd/C, PtO₂, or Ni | This compound, H₂ | Cyclopentylethane |

| Partial Hydrogenation (cis) | Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, Quinoline) | This compound, H₂ | cis-Cyclopentylethene |

| Alkyne Metathesis | Metal carbene complexes | This compound | Internal alkynes |

Asymmetric Catalysis for Enantioselective Synthesis with this compound Derivatives

The synthesis of chiral molecules in an enantiomerically pure form is a cornerstone of modern chemistry, particularly in the pharmaceutical industry. wikipedia.org Asymmetric catalysis, the use of chiral catalysts to control the stereochemical outcome of a reaction, has been applied to reactions involving derivatives of this compound to produce enantiomerically enriched products. wikipedia.orgnih.gov

A key strategy in asymmetric catalysis is the use of chiral ligands that coordinate to a metal center, creating a chiral environment that directs the approach of the substrate. nih.govnumberanalytics.com For instance, in the context of cycloaddition reactions involving this compound derivatives, chiral catalysts can be used to control the formation of specific stereoisomers. researchgate.net

An example of a reaction where asymmetric catalysis is crucial is the enantioselective hydration of alkynes. While not directly citing this compound, related methodologies show the potential. For example, the hydrosilylation of alkenes using a palladium catalyst with a chiral ligand like (R)-MOP, followed by oxidation, can produce chiral alcohols with high enantiomeric excess. beilstein-journals.org Similar strategies could theoretically be applied to this compound to generate chiral vinylsilanes, which are versatile synthetic intermediates.

Another area of interest is the use of chiral Brønsted acids as catalysts. mdpi.comrsc.org These catalysts can activate substrates towards nucleophilic attack in an enantioselective manner. For example, the asymmetric iminium ion cyclization of 2-alkenylbenzaldimines is catalyzed by a chiral N-triflyl phosphoramide (B1221513) to produce 1-aminoindenes with high enantioselectivity. rsc.org This highlights the potential for developing catalytic systems that can control the stereochemistry of transformations involving this compound-containing substrates.

The development of enantioselective methods for reactions such as the [2+2] photocycloaddition of alkenes, which can be achieved through a cascade reaction involving iridium-catalyzed asymmetric allylic etherification, demonstrates the sophisticated strategies being employed to synthesize chiral molecules. chemistryviews.org These approaches often yield products with excellent enantioselectivities. chemistryviews.org

The following table outlines conceptual applications of asymmetric catalysis to this compound derivatives based on established principles:

| Reaction Type | Catalyst Type | Potential Substrate | Potential Chiral Product |

| Asymmetric Hydrosilylation | Chiral Phosphine-Palladium Complex | This compound | Chiral Vinylsilane |

| Asymmetric Cycloaddition | Chiral Lewis Acid or Organocatalyst | This compound derivative | Chiral cycloadduct |

| Asymmetric Protonation | Chiral Brønsted Acid | Prochiral allene (B1206475) from this compound | Chiral alkyne or allene |

Elucidation of Catalytic Reaction Mechanisms and Active Site Identification

Understanding the mechanism of a catalytic reaction is fundamental to optimizing its efficiency and selectivity. unife.it This involves identifying the active catalytic species, intermediates, and the elementary steps of the catalytic cycle, such as oxidative addition, migratory insertion, and reductive elimination. unife.it

For organometallic reactions involving this compound, the catalyst's resting state, which is the most abundant species in the catalytic cycle, and the turnover-limiting step are of particular interest. unife.it The turnover number (TON), which quantifies the number of substrate molecules converted per catalyst molecule, and the turnover frequency (TOF), the rate of this conversion, are key metrics for catalyst performance. unife.it

Various spectroscopic and analytical techniques are employed to study reaction mechanisms. In situ characterization techniques are particularly powerful as they allow for the observation of the catalyst and reacting species under actual reaction conditions. rsc.org These methods include:

Infrared (IR) Spectroscopy: To identify functional groups and bonding interactions of adsorbed species.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the structure of intermediates in solution.

X-ray Absorption Spectroscopy (XAS): Including XANES and EXAFS, to probe the electronic structure and local coordination environment of the metal center in the catalyst. rsc.org

X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and chemical states of the catalyst surface. rsc.org

Identifying the active site, the specific location on the catalyst where the reaction occurs, is a major challenge, especially for heterogeneous catalysts. osti.gov For metal nanoparticle catalysts, the active sites can be specific crystal faces or defect sites. osti.gov In enzymatic or biomimetic catalysis, the active site is a well-defined pocket of amino acid residues. chemrxiv.orgnih.gov Computational methods, such as machine learning models, are increasingly being used to predict and identify active sites by analyzing structural and electronic features. scispace.com These models can analyze features like partial charge and spin density to predict the most likely sites for substrate binding and activation. scispace.com

The study of catalytic mechanisms is an iterative process. Experimental observations lead to a proposed mechanism, which is then tested and refined through further experiments and computational modeling. This detailed understanding is crucial for the rational design of new and improved catalysts for transformations involving this compound and other substrates.

Advanced Applications of Cyclopentylacetylene in Organic Synthesis

Construction of Complex Molecular Architectures Utilizing Cyclopentylacetylene

The rigid, linear geometry of the acetylene (B1199291) unit combined with the conformational flexibility of the cyclopentyl group makes this compound a valuable synthon for the construction of intricate molecular frameworks. smolecule.com Its ability to undergo various reactions, such as transition-metal-mediated cross-coupling reactions, allows for the formation of new carbon-carbon bonds with high efficiency and control. smolecule.com

One of the key reactions involving this compound is the Sonogashira coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to create more complex structures. smolecule.com This methodology has been instrumental in synthesizing a variety of compounds with potential applications in materials science and medicinal chemistry. Additionally, this compound can participate in cycloaddition reactions, providing access to diverse cyclic and polycyclic systems. smolecule.com For instance, nickel(0)-mediated [3+2] cyclization of alkenyl Fischer carbene complexes with internal alkynes, including derivatives of this compound, leads to the formation of cyclopentenone derivatives. ontosight.ai

This compound as a Precursor in Active Pharmaceutical Ingredient (API) Synthesis

A precursor is a compound that takes part in a chemical reaction to form another compound, and they are fundamental in the synthesis of active pharmaceutical ingredients (APIs). viclabs.co.uk this compound serves as a critical intermediate in the synthesis of various APIs. guidechem.comontosight.aifishersci.no Its alkyne functionality provides a reactive handle for a multitude of chemical transformations, including hydrogenations, additions, and coupling reactions, enabling the construction of the complex molecular scaffolds often found in modern pharmaceuticals. smolecule.com

The cyclopentyl group itself is a common structural motif in many biologically active molecules. Its incorporation can enhance metabolic stability, improve potency, and favorably modulate the pharmacokinetic profile of a drug candidate. nih.gov For example, the cyclopropyl (B3062369) group, a related cycloalkyl moiety, is known to improve properties like brain permeability and reduce plasma clearance. nih.gov

While specific details regarding the proprietary synthesis of many drug molecules are not publicly available, the literature documents the use of this compound in the development of novel therapeutic agents. It is a recognized building block in the synthesis of kinase inhibitors and bioactive alkaloids. vulcanchem.com

Table 1: Examples of this compound in API Synthesis

| Application Area | Role of this compound |

| Kinase Inhibitors | Serves as an intermediate in the synthesis. vulcanchem.com |

| Bioactive Alkaloids | The acetylene group participates in Sonogashira couplings to install aryl moieties in antitumor agents. vulcanchem.com |

| General Pharmaceutical Research | Acts as a precursor for various transformations to develop new drug molecules. smolecule.com |

Intermediate in Agrochemical Development and Formulation

The development of new agrochemicals, such as herbicides, fungicides, and insecticides, is crucial for modern agriculture. polito.it this compound and its derivatives are valuable intermediates in the synthesis of novel agrochemical compounds. guidechem.comontosight.ai The unique structural and reactive properties of the this compound core allow for the creation of diverse molecular structures that can be screened for desired biological activity against agricultural pests and diseases. smolecule.com

Derivatives of this compound are studied for their potential use in agrochemical formulations. smolecule.com The synthesis and subsequent testing of these derivatives are conducted to evaluate their effectiveness as pesticides or herbicides. smolecule.com Research has shown that some of these derivatives exhibit activity against specific pests or weeds, contributing to the pipeline of new agrochemical products. smolecule.com For instance, this compound is considered a synthon for herbicide development. vulcanchem.com

The formulation of agrochemicals is a critical aspect that influences their efficacy and environmental impact. polito.it Controlled-release systems, which can involve encapsulating the active ingredient in nanoparticles, are being developed to target weeds more effectively and reduce the uncontrolled spread of chemicals into the soil and groundwater. polito.itresearchgate.net While direct links to this compound in these advanced formulations are not extensively documented in the provided context, its role as a building block for the active ingredients themselves is established.

Synthesis of Heterocyclic Compounds from this compound

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of medicinal chemistry and materials science. zioc.ru The synthesis of these structures is a major focus of organic chemistry research. rsc.org this compound serves as a versatile starting material for the synthesis of a variety of heterocyclic systems through cycloaddition reactions. smolecule.comnumberanalytics.com

A prominent example is the 1,3-dipolar cycloaddition reaction. rsc.org In one such reaction, a nitrile oxide, generated from a precursor like hydroximoyl bromide, undergoes cycloaddition with this compound to yield a 3-trifluoromethyl-5-cyclopentylisoxazole derivative. rsc.org This reaction's efficiency can be significantly influenced by the choice of solvent and base. rsc.org

The resulting heterocyclic compounds containing the cyclopentyl moiety have potential applications in various fields. Isoxazoles, for instance, are found in a number of pharmaceutical drugs and their derivatives are explored for a wide range of biological activities. rsc.org The ability to readily construct such scaffolds from this compound highlights its importance as a synthetic tool.

Table 2: Cycloaddition Reaction for Heterocycle Synthesis

| Reactants | Reaction Type | Product |

| This compound, Nitrile oxide | 1,3-Dipolar Cycloaddition | 3-Trifluoromethyl-5-cyclopentylisoxazole |

Precision Deuterium (B1214612) Labeling and Isotopic Tracers with this compound

Deuterium-labeled compounds are invaluable tools in chemical research. marquette.edu They are used as internal standards in mass spectrometry, to elucidate reaction mechanisms, and in the pharmaceutical industry to alter the metabolic rate of drugs. marquette.eduprinceton.edu The use of stable, nonradioactive isotope tracers allows for the quantitative assessment of the dynamic nature of in vivo metabolism. nih.gov

This compound can be used in the synthesis of deuterium-labeled molecules. For example, the hydrogenation of alkynes is a common method to introduce deuterium atoms. csic.es By using deuterium gas (D2) or other deuterium sources in the presence of a suitable catalyst, the triple bond of this compound can be reduced to a dideuterated alkene or a tetradeuterated alkane with high precision. marquette.educsic.es

Furthermore, this compound can serve as a precursor to create more complex isotopically labeled molecules that can be used as tracers to study biological pathways or environmental processes. ru.nlit2isotopes.com Compound-specific isotope analysis (CSIA) utilizes such labeled compounds to gain information about a compound's origin, degradation pathways, and movement through the environment. it2isotopes.com The ability to selectively introduce deuterium into molecules via reactions involving this compound is a powerful technique for a wide range of scientific investigations.

Cyclopentylacetylene in Materials Science and Polymer Chemistry

Development of Novel Polymeric Materials from Cyclopentylacetylene

The exploration of ethynylcyclopentane in polymer chemistry has led to the creation of new polymeric materials with unique and improved properties. smolecule.com The presence of the terminal alkyne group provides a reactive site for various polymerization and modification reactions. smolecule.comsmolecule.com

This compound can be polymerized or copolymerized to form new materials through catalyst-driven processes. smolecule.com One specific example is the copolymerization of this compound with ethylene (B1197577), which results in materials with enhanced characteristics. vulcanchem.com Furthermore, the terminal alkyne functionality of this compound makes it an ideal candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." This technique is employed to graft the this compound moiety onto existing polymer backbones that have been functionalized with azide (B81097) groups, such as polyesters or poly(hydroxyalkanoate)s (PHAs). uah.eduresearchgate.net

The incorporation of this compound into polymer chains is a strategy used to modify and enhance material properties. smolecule.com Research indicates that this incorporation can lead to significant improvements in the thermal stability and mechanical strength of the resulting polymers. smolecule.com For instance, copolymerizing it with ethylene can yield materials with enhanced thermal stability suitable for applications like medical devices. vulcanchem.com The use of click chemistry to attach this compound to biopolymers like PHAs demonstrates a method for creating modified polymers with new functionalities. uah.edu

Research Findings on this compound in Polymer Modification

| Polymer System | Incorporation Method | Observed Outcome | Reference |

|---|---|---|---|

| General Polymers | Polymerization/Copolymerization | Improved thermal stability and mechanical strength. | smolecule.com |

| Polyethylene | Copolymerization | Enhanced thermal stability for medical devices. | vulcanchem.com |

| Poly(hydroxyalkanoate)s (PHAs) | Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) | Functionalization of the biopolymer backbone. | uah.edu |

| Polyester (B1180765) | Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) | Functionalization of polyester side chains. | researchgate.net |

The polymerization of this compound allows for the synthesis of polymeric hydrocarbon materials that retain the acetylenic functional group. americanelements.com This retained functionality is advantageous as it provides a reactive handle for post-polymerization modifications, allowing for further tuning of the material's properties or the attachment of other functional molecules. smolecule.com

Alteration of Material Properties via this compound Incorporation into Polymer Chains

Applications in Nanomaterials and Nanostructures Utilizing Ethynylcyclopentane

Ethynylcyclopentane's utility extends into the field of nanotechnology, where it is explored for the synthesis of novel nanomaterials and nanostructures. smolecule.com Its molecular structure makes it a valuable component for building complex architectures on a nanoscale.

In the realm of nanotechnology, ethynylcyclopentane serves as a fundamental building block in the bottom-up assembly of nanoscale materials. smolecule.com This strategy involves the controlled assembly of molecular components to construct larger, more complex structures. The use of ethynylcyclopentane in such methods has resulted in the creation of new nanomaterials that exhibit promising electrical, optical, and mechanical properties. smolecule.com These processes are typically conducted under controlled conditions, such as in an inert atmosphere or a vacuum, to ensure precise assembly. smolecule.com

Research into this compound as an Organic Electrolyte Component for Energy Storage Devices

This compound is a subject of research in the development of new organic electrolytes for energy storage applications. smolecule.com Preliminary studies have shown its potential to enhance the performance of batteries. smolecule.com Researchers incorporate ethynylcyclopentane into electrolyte solutions and conduct electrochemical cell testing to assess its impact. smolecule.com Initial results from these studies suggest that its inclusion can lead to improvements in both battery stability and energy density. smolecule.com Furthering its potential in this field, ethynylcyclopentane has been identified as a component in solid electrolyte compositions for all-solid-state secondary batteries, as detailed in patent literature. google.com

Applications of this compound in Nanotechnology and Energy Storage

| Field | Application | Method/Approach | Key Findings/Potential | Reference |

|---|---|---|---|---|

| Nanotechnology | Synthesis of Nanomaterials | Serves as a building block in bottom-up assembly strategies. | Creation of novel nanomaterials with promising electrical, optical, and mechanical properties. | smolecule.com |

| Energy Storage | Organic Electrolyte Component | Incorporation into electrolyte solutions for electrochemical testing. | Preliminary studies suggest improved battery stability and energy density. | smolecule.com |

| Energy Storage | Solid Electrolyte Component | Included in solid electrolyte compositions for all-solid-state secondary batteries. | Potential for use in next-generation battery technologies. | google.com |

Advanced Spectroscopic Characterization Methodologies for Cyclopentylacetylene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules like cyclopentylacetylene, offering precise information about the chemical environment of each proton and carbon atom.

One-dimensional NMR provides fundamental data on the molecular skeleton.

¹H NMR: In a typical ¹H NMR spectrum of this compound, the acetylenic proton (≡C-H) characteristically appears as a singlet at approximately 1.9 ppm. The proton on the carbon adjacent to the acetylene (B1199291) group (methine proton) is observed further downfield. The remaining eight protons of the cyclopentyl ring produce a series of multiplets in the upfield region, typically between 1.5 and 2.1 ppm. The integration of these signals corresponds to the number of protons in each unique environment.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework. The two sp-hybridized carbons of the alkyne group are readily identified. The carbon of the C≡C-H group typically resonates around 68 ppm, while the substituted carbon of the alkyne appears further downfield, often in the region of 80-90 ppm. The carbon atoms of the cyclopentyl ring appear in the aliphatic region of the spectrum. The methine carbon attached to the alkyne is found at a distinct chemical shift, while the other ring carbons have closely spaced signals.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Acetylenic H | ~1.9 (singlet) | - |

| Cyclopentyl Methine H | Downfield region | - |

| Cyclopentyl Methylene (B1212753) H's | ~1.5 - 2.1 (multiplets) | - |

| Acetylenic C-H | - | ~68 |

| Acetylenic C-Cyclopentyl | - | ~80 - 90 |

| Cyclopentyl Carbons | - | Aliphatic region |

For an unambiguous assignment of all proton and carbon signals, especially within the complex multiplet region of the cyclopentyl ring, two-dimensional (2D) NMR techniques are indispensable. wikipedia.orgmdpi.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment reveals proton-proton coupling relationships within the molecule. emerypharma.comsdsu.edu Cross-peaks in the COSY spectrum would confirm the connectivity between the methine proton and the adjacent methylene protons on the cyclopentyl ring, and further correlations among the ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. wikipedia.orgsdsu.edu Each cross-peak in the HSQC spectrum links a proton signal on one axis to the carbon signal on the other axis, allowing for the definitive assignment of the ¹³C signals for each protonated carbon in the cyclopentyl ring and the acetylenic C-H.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique shows correlations between protons and carbons that are two or three bonds apart. sdsu.eduyoutube.com This is particularly useful for identifying the quaternary acetylenic carbon by observing a correlation from the acetylenic proton and the methine proton of the cyclopentyl ring to this carbon.

1H NMR and 13C NMR Spectroscopic Analysis

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy probes the molecular vibrations of this compound, providing direct evidence for the presence of its key functional groups. azooptics.com

FTIR spectroscopy is a rapid and effective method for identifying the characteristic bonds in this compound. azooptics.com

≡C-H Stretch: A sharp and strong absorption band typically appears around 3300 cm⁻¹, which is characteristic of the stretching vibration of the hydrogen atom attached to a triple-bonded carbon. uc.edulibretexts.org

C≡C Stretch: The carbon-carbon triple bond stretch is observed in the region of 2100-2150 cm⁻¹. uc.edulibretexts.org The intensity of this peak can be weak to medium.

C-H Stretches: The stretching vibrations of the C-H bonds in the cyclopentyl ring are seen in the 2850-3000 cm⁻¹ range. libretexts.org

The National Institute of Standards and Technology (NIST) provides a reference gas-phase IR spectrum for this compound. nist.gov

Table 2: Characteristic FTIR Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Terminal Alkyne (≡C-H) | Stretch | ~3300 | Strong, Sharp |

| Alkyne (C≡C) | Stretch | ~2100-2150 | Weak to Medium |

| Alkyl (C-H) | Stretch | 2850-3000 | Strong |

Raman spectroscopy offers complementary information to IR spectroscopy. The C≡C triple bond, being a non-polar bond, often produces a strong signal in Raman spectra, in contrast to its sometimes weak appearance in IR.

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can dramatically enhance the Raman signal of molecules adsorbed onto a nanostructured metal surface, such as gold or silver. clinmedjournals.orgyoutube.com This enhancement, which can be by a factor of 10⁷ to 10¹⁵, allows for the detection of trace amounts of a substance. clinmedjournals.org While specific SERS studies on this compound are not widely documented in the provided results, the technique holds potential for detailed analysis of its chemical bonding, especially in low-concentration samples. wgtn.ac.nzrsc.org

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. msu.educhemguide.co.uk

When coupled with Gas Chromatography (GC), the resulting GC-MS system allows for the separation of components in a mixture followed by their individual mass analysis, making it an excellent tool for purity assessment and confirmation of identity. nih.govresearchgate.net

For this compound (C₇H₁₀), with a molecular weight of approximately 94.15 g/mol , the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 94. nist.govnih.gov The fragmentation of the molecular ion is a key feature of the mass spectrum. wikipedia.orglibretexts.org Common fragmentation pathways for this compound would likely involve the loss of small, stable neutral molecules or radicals from the cyclopentyl ring, leading to a series of fragment ions. The fragmentation pattern provides a unique fingerprint that aids in the structural confirmation of the molecule. For instance, cleavage of the C-C bonds within the cyclopentyl ring can produce a variety of smaller carbocations. msu.edulibretexts.org

X-ray Absorption Spectroscopy (XAS) Techniques for Electronic and Structural Information

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique that provides detailed information about the local geometric and electronic structure of a specific element within a compound. nih.govacs.orglehigh.edu By tuning synchrotron-based X-rays to the absorption edge of a particular element—in the case of this compound, primarily the carbon K-edge—one can probe the unoccupied electronic states and the local coordination environment of the absorbing atom. nih.govosti.gov The XAS spectrum is typically divided into two regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS), each providing complementary information. acs.orglehigh.edulibretexts.org

X-ray Absorption Near Edge Structure (XANES) Studies